2-Propenamide, 3-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide is a compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the condensation of suitable arylhydrazines with α-oxoketene dithioacetals, followed by cyclization.
Introduction of the Acrylamide Group: The acrylamide moiety can be introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents at various positions.
2H-Pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form compared to 1H-pyrazolo[3,4-b]pyridines.
Uniqueness
The uniqueness of (2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide lies in its specific substituents, which confer distinct biological activities and chemical properties. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C18H18N4O/c1-12-11-13(2)19-18-16(12)17(21-22(18)3)20-15(23)10-9-14-7-5-4-6-8-14/h4-11H,1-3H3,(H,20,21,23)/b10-9+ |
InChI Key |
GRUPKJOCFXNAEV-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.